4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione
Description
4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione is a quinazoline derivative characterized by a thione group at position 2, amino and dimethoxy substituents at positions 4, 6, and 7, and a 4-methoxyphenylmethyl group at position 2. Quinazolines are heterocyclic scaffolds with diverse biological activities, including kinase inhibition and antimicrobial properties. The synthesis of this compound likely follows methods analogous to substituted 4-aminoquinazoline-2(1H)-thiones, where 2-isothiocyanatobenzonitrile reacts with primary amines to form the thione core .
Properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-21-17(19)13-8-15(23-2)16(24-3)9-14(13)20-18(21)25/h4-9H,10,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNZLBJPRUBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Functional Group Introduction: The introduction of amino, methoxy, and thione groups is achieved through various substitution reactions. For example, the methoxy groups can be introduced via methylation reactions using methyl iodide and a base.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Potential Therapeutic Applications
- Medicinal Chemistry: Due to its quinazoline core and various substituents, 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione is primarily studied for potential applications in medicinal chemistry. Its structure allows it to interact with biological targets, making it valuable in the development of therapeutic agents.
- Cardiovascular Diseases: Quinazoline derivatives have demonstrated a high affinity for alpha-adrenoceptors, suggesting their potential use in treating hypertension and other cardiovascular diseases.
Chemical Properties and Reactions
- Synthesis: The synthesis of this compound requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often used to monitor progress and characterize the final product.
- Reactions: This compound can participate in various chemical reactions, including alkylation, oxidation, and reduction. These reactions often require specific catalysts or conditions, such as temperature and solvent, to proceed efficiently. Reaction mechanisms typically involve electron transfer processes or protonation/deprotonation steps.
Biological Effects and Mechanisms
- Enzyme Activity and Receptor Interactions: The compound exerts its biological effects primarily through the modulation of enzyme activity and receptor interactions.
- Alpha-Adrenoceptors: Studies have indicated that quinazoline derivatives can exhibit a high affinity for alpha-adrenoceptors, suggesting potential applications in treating hypertension and other cardiovascular diseases.
Immunomodulation
- AhR Ligand: Kynurenine (KYN) metabolites, such as KYN, kynurenic acid (KYNA), anthranilic acid (AA), xanthurenic acid (XA), and quinolinic acid (CA), function as ligands for the aryl hydrocarbon receptor (AhR), a key transcription factor involved in immune regulation .
- T-cell Differentiation: KYN acts as a potent ligand for AhR, influencing immune regulation through its effects on T-cell differentiation . By activating AhR, KYN promotes the development of regulatory T cells (Tregs) and dampens the activity of pro-inflammatory Th17 cells, which helps maintain immune tolerance .
- Inflammatory Cytokines: KYNA's ability to bind AhR influences immune responses by reducing the production of inflammatory cytokines and regulating dendritic cell and macrophage activity . By promoting a tolerogenic environment, KYNA can help control inflammation and immune activation .
- Autoimmune Diseases: CA modulates immune tolerance by promoting the differentiation of Tregs and limiting pro-inflammatory immune responses and suggests its potential use in therapeutic strategies for autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis .
Neuroprotection
- NMDA Receptor Antagonist: KYNA functions as a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor . KYNA’s inhibition of NMDA receptors is instrumental in preventing neurological damage in various experimental models of brain disorders, such as Alzheimer's Disease (AD) and Huntington's Disease (HD) .
- Neurodegenerative Effects: While KYNA functions as an NMDA receptor antagonist, offering protection against neurological damage, quinolinic acid (QUIN) acts in the opposite manner as an NMDA receptor agonist, promoting harmful processes .
While specific case studies directly involving this compound are not available in the provided search results, the following information highlights the broader context of quinazoline derivatives and their applications:
- Hypertension Treatment: Compounds with a quinazoline core have been effective in reducing blood pressure in hypertensive subjects. In tests with renal hypertensive dogs, small amounts of active ingredient per kilogram of body weight reduced blood pressure .
- Neurological Disorders: KYNA’s role as an NMDA receptor antagonist has shown promise in preventing neurological damage in experimental models of brain disorders like AD and HD .
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
Alfuzosin-Related Derivatives (e.g., N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide)
- Structural Similarities: Shares the 4-amino-6,7-dimethoxyquinazoline backbone.
- Key Differences: Alfuzosin derivatives feature a propylamino-furan carboxamide side chain instead of the 4-methoxyphenylmethyl group. This side chain enhances α1-adrenergic receptor antagonism, making Alfuzosin a therapeutic agent for benign prostatic hyperplasia .
- Analytical Data : Impurity profiling of Alfuzosin derivatives reveals retention time differences (e.g., impurity D2 at relative retention 0.5) and stricter impurity limits (≤0.10% for individual impurities) compared to the target compound .
2-Phenyl-1H-quinazoline-4-thione
- Structural Similarities : Contains the quinazoline-2-thione core.
- Key Differences : Lacks the dimethoxy and 4-methoxyphenylmethyl substituents, resulting in reduced steric bulk and altered electronic properties. Such differences may impact binding affinity to biological targets .
(±)cis-2-(4-Methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones
- Structural Similarities : Incorporates a 4-methoxyphenyl group and methoxy substituents.
- Key Differences : Benzothiazepine core instead of quinazoline, with a dihydro ring system. These compounds exhibit antimicrobial activity, suggesting that the 4-methoxyphenyl group may enhance bioactivity across heterocyclic classes .
Pharmacological and Physicochemical Properties
- The thione group may act as a hydrogen bond acceptor, influencing target binding.
- Alfuzosin Derivatives : The furan carboxamide side chain introduces hydrogen-bonding interactions critical for receptor selectivity. The absence of this side chain in the target compound suggests divergent therapeutic applications .
- Antimicrobial Activity: Benzothiazepinones with 4-methoxyphenyl groups show moderate antimicrobial activity, implying that similar substituents in quinazolines could be explored for this purpose .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Parameters for Alfuzosin-Related Compounds
| Compound | Relative Retention Time | Impurity Limit (%) |
|---|---|---|
| N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide | 1.2 | ≤0.5 |
| N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine | - | ≤0.10 |
Biological Activity
4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione is a novel compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 325.36 g/mol. The compound features a quinazoline core modified with methoxy and thione groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molar Mass | 325.36 g/mol |
| CAS Number | 120486-24-0 |
Antihypertensive Effects
Research indicates that compounds with a similar quinazoline structure exhibit significant affinity for alpha-1 adrenoceptors, which are crucial in regulating blood pressure. For instance, studies have shown that derivatives of quinazoline can act as effective antihypertensive agents by selectively blocking these receptors . Given its structural similarities, this compound may also possess similar properties.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of quinazoline derivatives against various cancer cell lines. For example, WHI-P154, another quinazoline derivative, demonstrated significant cytotoxicity against human glioblastoma cells by inducing apoptosis. The structural characteristics of this compound suggest it may exhibit comparable anticancer activity due to its ability to interact with similar biological targets.
Antimycobacterial Activity
Quinazoline derivatives have also shown promising results against mycobacterial infections. Studies involving related compounds indicated that modifications in the quinazoline structure could enhance antimycobacterial activity . The thione group in this compound may contribute to increased potency against pathogens such as Mycobacterium tuberculosis.
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized various quinazoline derivatives and evaluated their biological activities, finding that certain modifications significantly enhanced their efficacy against specific targets . This emphasizes the importance of structural optimization in developing effective therapeutic agents. -
Cytotoxicity Assays :
In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects at micromolar concentrations against cancer cell lines. This suggests potential for further development as an anticancer agent. -
Pharmacological Profiles :
The pharmacological profiles of related compounds indicate their utility in treating conditions such as hypertension and certain cancers. The selectivity for alpha-1 adrenoceptors and potential interaction with apoptotic pathways are areas warranting further investigation for this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Condensation : Reacting substituted benzaldehydes with amino-triazole intermediates under reflux in ethanol or DMSO with catalytic acetic acid, followed by purification via crystallization (e.g., water-ethanol mixtures) .
- Cyclization : Thione formation via refluxing with thiourea or Lawesson’s reagent in aprotic solvents.
- Key Steps : Monitor reaction progress using TLC (hexane/EtOH systems) and characterize intermediates via melting point analysis and H NMR (DMSO-, 200–400 MHz) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in DMSO- to resolve methoxy ( 3.7–3.9 ppm), aromatic protons, and thione-related signals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity ( for C, H, N) .
- Melting Point : Consistent m.p. (e.g., 180–220°C) indicates crystallinity and absence of impurities .
Q. How can researchers assess the basic biological activity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this quinazoline-thione scaffold?
- Methodological Answer :
- SAR Studies :
- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate receptor binding .
- Heterocycle Fusion : Introduce triazole or thiadiazole rings via click chemistry (CuAAC) to improve pharmacokinetic properties .
- Docking Studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Purity Verification : Re-examine HPLC traces (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Solvent Effects : Test activity in DMSO vs. aqueous buffers to assess aggregation artifacts .
- Strain-Specificity : Replicate assays across multiple microbial strains to identify selectivity patterns .
Q. How can computational modeling guide the optimization of synthetic routes?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
